Benzenediazonium, 4-(aminocarbonyl)-
Description
Benzenediazonium, 4-(aminocarbonyl)- (IUPAC: 4-carbamoylbenzenediazonium, CAS 55605-50-0) is a diazonium salt featuring a benzene ring substituted with a diazonium group (-N₂⁺) and an aminocarbonyl (carbamoyl, -CONH₂) group at the para position . Its molecular formula is C₇H₆N₃O⁺, with a molecular weight of 148.14 g/mol. The carbamoyl group is electron-withdrawing, influencing the compound's stability and reactivity. Diazonium salts are pivotal intermediates in organic synthesis, particularly in azo coupling reactions and electrophilic substitutions.
Properties
IUPAC Name |
4-carbamoylbenzenediazonium | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5N3O/c8-7(11)5-1-3-6(10-9)4-2-5/h1-4H,(H-,8,11)/p+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQCIYCCPSITTJS-UHFFFAOYSA-O | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)N)[N+]#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N3O+ | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50204152 | |
| Record name | Benzenediazonium, 4-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.14 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55605-50-0 | |
| Record name | Benzenediazonium, 4-(aminocarbonyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055605500 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenediazonium, 4-(aminocarbonyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50204152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares Benzenediazonium, 4-(aminocarbonyl)- with structurally related benzenediazonium derivatives:
Reactivity and Stability
- Electron-Withdrawing vs. Electron-Donating Groups: The aminocarbonyl group (-CONH₂) in the target compound reduces electron density on the benzene ring, making the diazonium ion less stable but more reactive in electrophilic substitutions compared to derivatives with electron-donating groups (e.g., -OCH₃ in , -N(CH₃)₂ in ). Methoxy and amino substituents (e.g., 4-Methoxybenzenediazonium chloride ) stabilize the diazonium ion through resonance, enabling storage at lower temperatures.
- Solubility: The polar carbamoyl group enhances solubility in polar solvents (e.g., water, DMSO) compared to non-polar substituents like -CH₂OH .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
